4-Hydroxypiperidine-2-carboxylic acid hydrochloride

Catalog No.
S12214859
CAS No.
M.F
C6H12ClNO3
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypiperidine-2-carboxylic acid hydrochlorid...

Product Name

4-Hydroxypiperidine-2-carboxylic acid hydrochloride

IUPAC Name

4-hydroxypiperidine-2-carboxylic acid;hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H

InChI Key

ZRVKITWJAUZNSB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1O)C(=O)O.Cl

4-Hydroxypiperidine-2-carboxylic acid hydrochloride, also known as (2S,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride, is a chemical compound with the molecular formula C₆H₁₁NO₃·HCl and a molecular weight of approximately 181.617 g/mol. It is characterized by a piperidine ring with a hydroxyl group at the fourth position and a carboxylic acid group at the second position. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry .

Typical of piperidine derivatives:

  • Acid-Base Reactions: The carboxylic acid group can act as an acid, donating protons in the presence of bases.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Reduction Reactions: The hydroxyl group can be oxidized or reduced depending on the reagents used, allowing for further functionalization.
  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions, particularly when activated electrophiles are present.

4-Hydroxypiperidine-2-carboxylic acid hydrochloride exhibits various biological activities. It has been studied for its potential role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be involved in modulating neurotransmitter systems .

The synthesis of 4-hydroxypiperidine-2-carboxylic acid hydrochloride can be achieved through several methods:

  • Starting from Piperidine Derivatives: One common approach involves the hydroxylation of piperidine derivatives followed by carboxylation.
  • Using Amino Acids: Another method includes the conversion of specific amino acids into piperidine derivatives through cyclization and subsequent functional group modifications.
  • Chemical Modification: Existing piperidine compounds can be modified through various

The applications of 4-hydroxypiperidine-2-carboxylic acid hydrochloride include:

  • Pharmaceutical Development: As an intermediate in the synthesis of drugs targeting neurological conditions.
  • Chemical Research: Used in studies related to organic chemistry and medicinal chemistry to explore structure-activity relationships.
  • Biochemical Studies: Investigated for its potential effects on biological systems, particularly in neuropharmacology.

Interaction studies involving 4-hydroxypiperidine-2-carboxylic acid hydrochloride have focused on its binding affinity with various receptors and enzymes. Preliminary findings suggest that it may interact with neurotransmitter systems, potentially influencing synaptic transmission and neuronal health. Further research is necessary to elucidate its full pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 4-hydroxypiperidine-2-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride154307-84-30.95
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid63088-78-80.93
Methyl 4-hydroxypiperidine-2-carboxylate144913-66-60.85
Piperidine-2-carboxylic acid hydrochloride15862-86-90.93
(S)-Piperidine-2-carboxylic acid hydrochloride2133-33-70.93

Uniqueness

What distinguishes 4-hydroxypiperidine-2-carboxylic acid hydrochloride from these similar compounds is its specific stereochemistry at positions two and four on the piperidine ring, which may confer unique biological activities and reactivity patterns not found in other analogs.

Stereoselective Synthesis of Enantiomerically Pure Isomers

The synthesis of enantiomerically pure (2R,4S)- and (2S,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives has been achieved through chiral pool strategies and catalytic asymmetric methods. A landmark approach utilizes d-glucoheptono-1,4-lactone as a starting material, leveraging its inherent stereochemical properties to guide the formation of the piperidine ring. Key steps include:

  • β-Elimination and diastereoselective hydrogenation: Conversion of 3,5-dideoxy-d-xylo-heptono-1,4-lactone into a furanone intermediate, followed by hydrogenation to install the hydroxyl group with >98% diastereomeric excess.
  • Cyclohexylidene protection: Temporary protection of glycol systems to prevent undesired side reactions during subsequent functionalization.
  • Chemoselective reductions: Sodium borohydride-mediated reduction of aldehyde intermediates to alcohols, which are then mesylated and cyclized to form the piperidine core.

Alternative methods employ Rh-catalyzed hydroformylation to construct stereotriads, enabling precise control over the relative configuration of hydroxyl and carboxyl groups. For example, Rh(I) complexes with chiral ligands induce enantioselectivity in hydroformylation reactions, achieving enantiomeric ratios of 95:5 for target isomers.

Borohydride-Mediated Reduction Strategies for Piperidine Ring Formation

Sodium borohydride (NaBH₄) plays a critical role in reducing ketone intermediates to secondary alcohols during piperidine ring closure. A patented method illustrates this process:

  • Reduction of 4-piperidone: Treatment of 4-piperidone hydrochloride hydrate with NaBH₄ in methanol at 25–30°C for 7–10 hours yields 4-hydroxypiperidine with 85–90% efficiency.
  • Workup and isolation: Acidic quenching (pH 7–8) followed by dichloromethane extraction and n-hexane crystallization produces the free base as a white solid.

Comparative studies show that LiAlH₄ offers higher reactivity but lower selectivity, often leading to over-reduction byproducts. In contrast, NaBH₄ provides milder conditions ideal for heat-sensitive intermediates.

Boc-Protection/Deprotection Techniques in Intermediate Synthesis

tert-Butoxycarbonyl (Boc) protection is widely used to safeguard amine groups during multi-step syntheses. A three-step protocol demonstrates its utility:

  • Boc activation: Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in methanol at 25–30°C for 6–8 hours.
  • Deprotection: Acidic cleavage (e.g., HCl/dioxane) regenerates the primary amine without disturbing the piperidine ring.
  • Yield optimization: Boc-protected intermediates exhibit >95% purity after recrystallization in petroleum ether.

This method avoids racemization, making it preferable for synthesizing optically active pharmaceuticals like neuraminidase inhibitors.

Solvent Optimization in Large-Scale Crystallization Processes

Solvent selection critically influences yield and purity during crystallization:

Solvent SystemPurposeOutcome
Methanol/DichloromethaneExtractionRemoves hydrophilic impurities, 90% recovery
n-HexaneAnti-solvent crystallizationYields 85–90% pure product
Petroleum EtherRecrystallizationEnhances purity to >99% for Boc-protected intermediates

Polar aprotic solvents like DMF and DMSO are avoided due to their high boiling points, which complicate solvent removal. Instead, methanol-water mixtures (3:1 v/v) enable rapid crystallization while minimizing residual solvents.

The piperidine core of 4-hydroxypixperidine-2-carboxylic acid hydrochloride introduces conformational constraints that enforce specific dihedral angles within peptide backbones. By replacing flexible glycine or proline residues with this cyclic amino acid derivative, researchers can stabilize α-helical and β-turn secondary structures critical for target engagement. For example, incorporation into arginine-rich cell-penetrating peptides (CPPs) enhances helical propensity, as demonstrated by improved plasmid DNA delivery efficiency compared to linear analogs [4].

Structural Basis of Helix Stabilization

The compound’s rigid piperidine ring reduces entropy loss upon folding by pre-organizing the peptide backbone into helical conformations. Nuclear magnetic resonance (NMR) studies of cyclic peptides containing this scaffold reveal:

  • Reduced backbone flexibility: Torsional angles (φ/ψ) cluster near -60°/-30°, characteristic of α-helices [4].
  • Enhanced intramolecular hydrogen bonding: The hydroxyl group participates in stabilizing i→i+4 hydrogen bonds across helical turns [6].
PropertyLinear Peptide4-Hydroxypiperidine-Modified Peptide
Helicity (CD signal)15%62%
Tm (°C)4278
Proteolytic half-life8 min240 min

Table 1: Comparative stability of linear versus 4-hydroxypiperidine-modified helical peptides [4] [6].

Enhancing Proteolytic Resistance Through Cyclic α,α-Disubstitution

The cyclic α,α-disubstituted architecture of 4-hydroxypiperidine-2-carboxylic acid hydrochloride shields peptide bonds from protease recognition. This resistance stems from:

  • Steric hindrance: The geminal substituents on the α-carbon block access to trypsin-like and chymotrypsin-like active sites [5].
  • Altered hydrogen-bonding patterns: The hydroxyl group forms intramolecular bonds that mask amide protons from solvent exposure [6].

Mechanism of Protease Evasion

In vitro assays with pancreatic elastase and pepsin show that peptides incorporating this scaffold retain >80% integrity after 24 hours, compared to <5% for linear controls [5]. X-ray crystallography of peptide-protease complexes reveals:

  • Lack of productive binding due to incompatible backbone geometry [5].
  • Displacement of catalytic water molecules by the piperidine ring’s hydroxyl group [4].

“The combination of cyclic constraints and strategic hydrogen bonding converts vulnerable peptide bonds into protease-resistant motifs without compromising target affinity.” [5]

Solubility Modulation in Hydrophobic Protein Binding Domains

The hydrochloride salt form of 4-hydroxypiperidine-2-carboxylic acid introduces pH-dependent solubility properties critical for targeting hydrophobic interfaces. At physiological pH (7.4), the compound exists as a zwitterion with:

  • Cationic piperidine nitrogen (pKa ~9.2)
  • Anionic carboxylic acid (pKa ~2.8)

Balancing Lipophilicity and Solubility

In cyclic RGD peptidomimetics targeting integrin αVβ3, this scaffold improves aqueous solubility by 3-fold compared to non-polar analogs while maintaining nanomolar binding affinity [2]. Molecular dynamics simulations attribute this to:

  • Polar surface area enhancement: 85 Ų vs. 42 Ų for cyclohexane-based analogs [6].
  • Salt bridge formation: The protonated amine interacts with phosphate groups in lipid bilayers, facilitating membrane permeation [4].
ParameterHydrophobic Analog4-Hydroxypiperidine Analog
LogD (octanol/water)3.11.8
Aqueous solubility0.2 mg/mL5.1 mg/mL
Membrane permeability1.7 ×10⁻⁶ cm/s8.9 ×10⁻⁶ cm/s

Table 2: Solubility and permeability enhancements in modified peptidomimetics [2] [6].

The computational modeling of 4-hydroxypiperidine-2-carboxylic acid hydrochloride encompasses sophisticated molecular dynamics simulations, quantum mechanical analyses, and molecular docking studies to elucidate its bioactive conformations and potential therapeutic mechanisms. This comprehensive computational approach provides crucial insights into the structural dynamics, intermolecular interactions, and binding characteristics that govern its biological activity.

Molecular Dynamics Simulations of Piperidine-Containing Pharmacophores

Molecular dynamics simulations represent the foundational computational approach for investigating the conformational behavior and dynamic properties of 4-hydroxypiperidine-2-carboxylic acid hydrochloride in aqueous environments [1] [2]. These simulations utilize state-of-the-art force fields specifically parameterized for heterocyclic systems, enabling accurate representation of the piperidine ring dynamics and substituent interactions [4].

The conformational landscape of 4-hydroxypiperidine-2-carboxylic acid hydrochloride is characterized by multiple energy minima corresponding to different ring puckering modes and side-chain orientations [5]. Molecular dynamics simulations employing the OPLS4 force field with explicit TIP3P water models have demonstrated that the compound predominantly adopts chair conformations, with occasional transitions to half-chair and boat conformations occurring on nanosecond timescales [6] . The chair conformation shows remarkable stability, with the hydroxyl group preferentially occupying the equatorial position to minimize steric interactions and maximize hydrogen bonding opportunities with surrounding water molecules [8] [5].

Extended molecular dynamics simulations spanning 100-200 nanoseconds reveal that the carboxylic acid moiety exhibits significant conformational flexibility, rotating around the C2-C bond to establish optimal hydrogen bonding networks with both intramolecular and intermolecular partners [9] [10]. The root mean square deviation analysis indicates structural stability within 1.5-3.2 Å throughout the simulation trajectory, confirming the robustness of the preferred conformational states [2] [11]. Root mean square fluctuation calculations identify the carboxylic acid group and the hydroxyl substituent as the most flexible regions, with fluctuations ranging from 0.8-2.5 Å, reflecting their involvement in dynamic hydrogen bonding interactions [12] [9].

ParameterTypical ValuesReference Studies
Force FieldOPLS4, CHARMM36, AMBER99SB-ILDNPiperidine conformational analysis [1]
Solvent ModelTIP3P, TIP4P, SPC/EExplicit water simulations [13] [2]
Temperature (K)298.15, 310.15Physiological conditions [14] [9]
Simulation Time (ns)20-200Extended sampling [1] [2]
EnsembleNPT, NVTPressure-temperature coupling [9] [10]

The radius of gyration analysis demonstrates that 4-hydroxypiperidine-2-carboxylic acid hydrochloride maintains a compact molecular structure with values ranging from 4.2-6.8 Å, indicating minimal unfolding or extended conformations during the simulation period [15] [16]. Hydrogen bond occupancy analysis reveals that intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups persist for 65-95% of the simulation time, contributing significantly to conformational stability [17] [18] [16].

Pharmacophore-based molecular dynamics studies have identified key structural features that contribute to the bioactive conformation of 4-hydroxypiperidine-2-carboxylic acid hydrochloride [1] [2]. The spatial arrangement of hydrogen bond donors and acceptors, along with the hydrophobic piperidine ring, creates a distinctive three-dimensional pharmacophore pattern that facilitates specific interactions with biological targets [14] [19]. These simulations have revealed that the bioactive conformation is characterized by a chair-form piperidine ring with the hydroxyl group in an equatorial position and the carboxylic acid extended to maximize electrostatic interactions [21].

Quantum Mechanical Analysis of Hydrogen Bonding Networks

Quantum mechanical calculations employing density functional theory methods provide detailed insights into the electronic structure and hydrogen bonding characteristics of 4-hydroxypiperidine-2-carboxylic acid hydrochloride [22] [23] [24]. These calculations reveal the fundamental electronic properties that govern intermolecular interactions and influence biological activity.

Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been employed to optimize the ground-state geometry and analyze vibrational frequencies of 4-hydroxypiperidine-2-carboxylic acid hydrochloride [22] [25] [26]. The optimized structure confirms the preference for chair conformation with specific dihedral angles that minimize electronic repulsion and maximize orbital overlap in hydrogen bonding interactions [6] [10]. Vibrational frequency calculations provide spectroscopic signatures that validate the computational predictions against experimental infrared and Raman spectra [22] [23].

Natural bond orbital analysis reveals significant charge transfer interactions within the hydrogen bonding network of 4-hydroxypiperidine-2-carboxylic acid hydrochloride [22] [17] [27]. The hydroxyl oxygen atom exhibits enhanced electron density due to hyperconjugative interactions with the adjacent carbon-hydrogen bonds, while the carboxylic acid group shows characteristic charge delocalization patterns [17] [18]. These electronic redistributions contribute to the strength and directionality of hydrogen bonds, with calculated interaction energies ranging from 3.5-5.8 kcal/mol for intramolecular hydrogen bonds [27] [18].

MethodApplicationHydrogen Bond Analysis CapabilityCitation References
Density Functional Theory (DFT)Ground state geometry optimizationIntermolecular interaction energies [22] [23] [24]
B3LYP/6-311++G(d,p)Vibrational frequency calculationsVibrational spectroscopy prediction [22] [25] [26]
Natural Bond Orbital (NBO) AnalysisCharge transfer analysisHyperconjugative interactions [22] [17] [27]
Atoms in Molecules (AIM) TheoryBond critical point identificationElectron density topology [18] [28] [16]

Atoms in molecules theory analysis provides quantitative characterization of the hydrogen bonding networks through topological analysis of electron density [18] [28] [16]. Bond critical points identified between hydrogen bond donors and acceptors exhibit electron densities characteristic of moderate-strength hydrogen bonds, with typical O-H···O distances ranging from 2.5-2.7 Å [17] [16]. The Laplacian of electron density at these critical points indicates the predominantly electrostatic nature of these interactions, consistent with classical hydrogen bonding models [18] [28].

Time-dependent density functional theory calculations elucidate the electronic excitation properties and absorption characteristics of 4-hydroxypiperidine-2-carboxylic acid hydrochloride [23] [24] [25]. The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic reactivity and potential photochemical behavior of the compound [24] [26]. The energy gap between frontier molecular orbitals ranges from 5.8-6.5 eV, indicating relative electronic stability under physiological conditions [23] [25].

Advanced quantum mechanical approaches, including ab initio path integral molecular dynamics, have been employed to investigate nuclear quantum effects in hydrogen bonding systems related to piperidine derivatives [18] [16] [5]. These calculations reveal that quantum delocalization of hydrogen atoms can significantly influence the geometry and energetics of hydrogen bonds, particularly in systems where proton transfer pathways are accessible [18] [16]. The quantum mechanical treatment of nuclear motion provides more accurate descriptions of hydrogen bonding dynamics compared to classical molecular dynamics simulations [16] [5].

Docking Studies with Inflammatory Mediator Targets

Molecular docking studies of 4-hydroxypiperidine-2-carboxylic acid hydrochloride with inflammatory mediator targets provide crucial insights into potential therapeutic mechanisms and binding affinities [29] [30] [31] [32]. These computational investigations employ sophisticated algorithms to predict binding modes and quantify intermolecular interactions with key inflammatory proteins.

Cyclooxygenase enzymes represent primary targets for anti-inflammatory drug development, and docking studies with both cyclooxygenase-1 and cyclooxygenase-2 have revealed significant binding potential for 4-hydroxypiperidine-2-carboxylic acid hydrochloride [31] [32] [28]. Molecular docking with cyclooxygenase-2 (PDB ID: 1CX2) demonstrates binding affinities ranging from -6.5 to -9.6 kcal/mol, indicating strong potential for enzyme inhibition [29] [30] [33]. The binding mode involves key interactions with active site residues including Arg513, Phe518, Trp387, and His386, which are critical for cyclooxygenase-2 selectivity [31] [32].

Target ProteinPDB IDBinding Affinity Range (kcal/mol)Key Interacting ResiduesStudy References
Cyclooxygenase-2 (COX-2)1CX2, 4OAR-6.5 to -9.6Arg513, Phe518, Trp387, His386 [29] [30] [31] [32] [33]
15-Lipoxygenase (15-LOX)1LOX-5.8 to -7.2His361, His366, His541 [33] [34]
5-Lipoxygenase (5-LOX)3O8Y-6.0 to -8.1Trp147, His372, His550 [32] [33]
Main Protease (Mpro)6LU7-4.29 to -6.78His41, Cys145, Met165 [11] [9]

Lipoxygenase enzymes, including 5-lipoxygenase and 15-lipoxygenase, represent additional targets for dual cyclooxygenase-lipoxygenase inhibition strategies [32] [33] [34]. Docking studies with 15-lipoxygenase reveal binding affinities of -5.8 to -7.2 kcal/mol, with the compound forming hydrogen bonds with catalytic residues His361, His366, and His541 [33] [34]. The hydroxyl group of 4-hydroxypiperidine-2-carboxylic acid hydrochloride participates in critical hydrogen bonding interactions within the lipoxygenase active site, while the carboxylic acid moiety establishes electrostatic interactions with positively charged residues [33].

Nuclear factor κB represents a transcriptional target involved in inflammatory gene expression, and docking studies (PDB ID: 1VKX) indicate binding affinities ranging from -5.5 to -7.8 kcal/mol [15] [30]. The binding mode involves interactions with DNA-binding residues Lys218, Arg187, and Glu222, suggesting potential for transcriptional modulation [30]. The piperidine ring of the compound fits within a hydrophobic pocket adjacent to the DNA-binding domain, while the polar substituents interact with charged residues at the protein-DNA interface [15].

Cytokine targets, including tumor necrosis factor-α and interleukin-1β, have been investigated through molecular docking approaches to assess anti-inflammatory potential [30] [31] [35] [34]. Docking with tumor necrosis factor-α (PDB ID: 2AZ5) reveals binding affinities of -6.2 to -8.9 kcal/mol, with key interactions involving Tyr59, Leu57, and Val149 [31] [34]. These interactions occur at protein-protein interface regions critical for cytokine activity, suggesting potential for disrupting inflammatory signaling cascades [31].

Molecular dynamics simulations of docked complexes provide validation of binding stability and reveal dynamic aspects of protein-ligand interactions [11] [9]. Extended simulations spanning 10-100 nanoseconds demonstrate that 4-hydroxypiperidine-2-carboxylic acid hydrochloride maintains stable binding conformations with inflammatory targets, with root mean square deviation values typically below 2.5 Å [9]. Binding free energy calculations using molecular mechanics generalized born surface area approaches yield binding affinities consistent with initial docking predictions, with values ranging from -4.29 to -6.78 kcal/mol depending on the target protein [11] [9].

Conformational ParameterExperimental/Calculated ValuesComputational MethodLiterature Source
Preferred Ring ConformationChair (predominant)MD simulation/X-ray crystallography [8] [6] [5]
Hydrogen Bond Distance O-H···O (Å)2.5-2.7DFT B3LYP/6-311++G(d,p) [17] [18] [16]
Chair-Chair Interconversion Barrier (kcal/mol)10.5-12.8Potential energy surface scan [13] [5]
Hydrogen Bond Strength (kcal/mol)3.5-5.8AIM/NBO analysis [17] [27] [18]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

181.0505709 g/mol

Monoisotopic Mass

181.0505709 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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